molecular formula C23H30O5 B586901 Unii-PQ6YR237PB CAS No. 85234-64-6

Unii-PQ6YR237PB

Cat. No.: B586901
CAS No.: 85234-64-6
M. Wt: 386.488
InChI Key: GOJZZYSAJXCRGI-KXGXINSVSA-N
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Description

Unii-PQ6YR237PB, also known as Androsta-1,4-diene-3,17-dione, 11-hydroxy-16-(1-oxobutoxy)-, (11.beta.,16.alpha.)-, is a synthetic steroid derivative. It has a molecular formula of C23H30O5 and a molecular weight of 386.48 . This compound is part of the androstane family, which is characterized by a four-ringed structure common in steroids.

Preparation Methods

    Starting Material: The synthesis often begins with a basic steroid structure.

    Functional Group Modifications: Various functional groups are introduced or modified through reactions such as oxidation, reduction, and esterification.

    Purification: The final product is purified using techniques like chromatography to ensure the desired compound’s purity.

Chemical Reactions Analysis

Unii-PQ6YR237PB undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically modified steroid derivatives with altered biological activities.

Comparison with Similar Compounds

Unii-PQ6YR237PB can be compared with other similar steroid derivatives, such as:

    Androsta-1,4-diene-3,17-dione: A precursor in the synthesis of various steroid hormones.

    11-Hydroxyandrosta-1,4-diene-3,17-dione: A compound with similar hydroxyl and keto groups, contributing to its biological activity.

This compound is unique due to its specific functional groups, such as the 11-hydroxy and 16-(1-oxobutoxy) groups, which enhance its biological properties and make it a valuable compound for research.

Properties

IUPAC Name

[(8S,9S,10R,11S,13S,14S,16R)-11-hydroxy-10,13-dimethyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O5/c1-4-5-19(26)28-18-11-16-15-7-6-13-10-14(24)8-9-22(13,2)20(15)17(25)12-23(16,3)21(18)27/h8-10,15-18,20,25H,4-7,11-12H2,1-3H3/t15-,16-,17-,18+,20+,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJZZYSAJXCRGI-KXGXINSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2(C1=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85234-64-6
Record name Androsta-1,4-diene-3,17-dione, 11-hydroxy-16-(1-oxobutoxy)-, (11beta,16alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085234646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANDROSTA-1,4-DIENE-3,17-DIONE, 11-HYDROXY-16-(1-OXOBUTOXY)-, (11.BETA.,16.ALPHA.)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ6YR237PB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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